![molecular formula C23H24F3N3O6S B2542219 [2-[2-morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate CAS No. 731830-35-6](/img/structure/B2542219.png)

[2-[2-morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

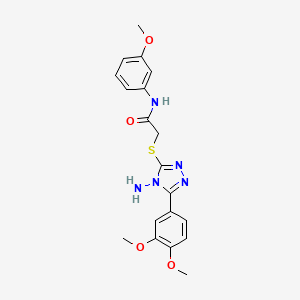

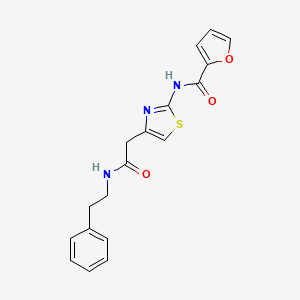

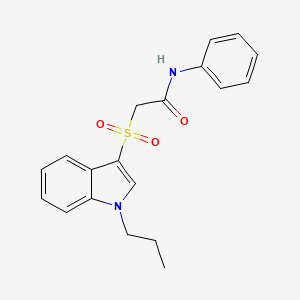

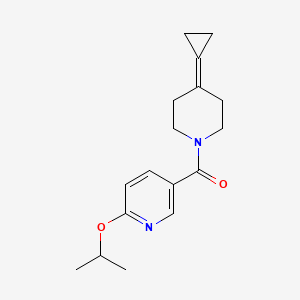

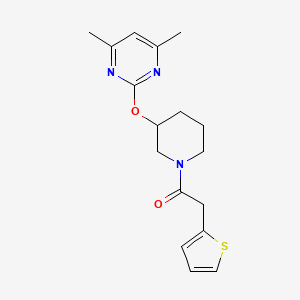

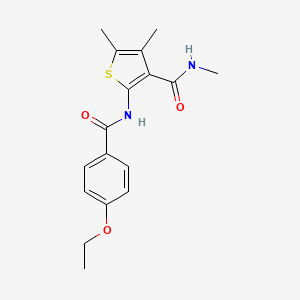

This compound is a synthetic chemical with a complex structure. It contains several functional groups, including a morpholine ring, a trifluoromethyl group, an aniline group, a sulfonylamino group, and a phenylethenyl group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups. The morpholine ring provides a cyclic structure, the trifluoromethyl group adds electronegativity, and the aniline group contributes to the aromaticity of the compound .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. The presence of various functional groups means that it could participate in a wide range of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a trifluoromethyl group could increase its electronegativity and polarity .Wissenschaftliche Forschungsanwendungen

- EN300-26601164 has demonstrated promising anticancer potential. Researchers have investigated its effects on tumor cell lines, revealing inhibition of cell proliferation and induction of apoptosis. The compound’s unique structure may interfere with critical cellular pathways, making it a candidate for targeted cancer therapies .

- LRRK2, genetically linked to Parkinson’s disease (PD), is a kinase with increased activity in PD patients. EN300-26601164 acts as an LRRK2 inhibitor, making it relevant for PD treatment. By modulating LRRK2 activity, it could potentially mitigate neurodegeneration .

- EN300-26601164 exhibits anti-inflammatory effects. It may suppress pro-inflammatory cytokines and reduce tissue damage. Researchers explore its potential in chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .

- The compound’s sulfonylamino group suggests cardiovascular relevance. It could impact vascular tone, platelet aggregation, or endothelial function. Investigations focus on its potential as an antiplatelet agent or vasodilator .

- Preliminary studies indicate that EN300-26601164 possesses antiviral properties. It may interfere with viral replication or entry mechanisms. Researchers explore its efficacy against specific viruses, including influenza and herpesviruses .

Anticancer Activity

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition

Anti-Inflammatory Properties

Cardiovascular Applications

Antiviral Activity

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[2-[2-morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24F3N3O6S/c24-23(25,26)18-6-7-20(29-9-11-34-12-10-29)19(14-18)28-21(30)16-35-22(31)15-27-36(32,33)13-8-17-4-2-1-3-5-17/h1-8,13-14,27H,9-12,15-16H2,(H,28,30)/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUNIVJTKKWXAQ-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)COC(=O)CNS(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)COC(=O)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F3N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2542136.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}aniline](/img/structure/B2542138.png)

![Tert-butyl n-(1-{[(2s,4r)-4-methoxypyrrolidin-2-yl]methyl}-1h-pyrazol-3-yl)carbamate hydrochloride](/img/structure/B2542143.png)

![7-Benzyl-3-oxa-7-azatricyclo[3.3.2.0,1,5]decane-2,4-dione trifluoroacetic acid](/img/structure/B2542144.png)

![Methyl amino[2-(trifluoromethyl)phenyl]acetate](/img/structure/B2542149.png)

![8-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B2542151.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl cyclohexanecarboxylate](/img/structure/B2542152.png)